N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine
Description
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine is a synthetic organic compound that features a difluoromethyl group attached to a pyridine ring, an ethyl group, and a pyrazole ring
Properties
IUPAC Name |
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N4/c1-10-6-19-21(8-10)9-11(2)20-12(3)13-4-5-14(15(16)17)18-7-13/h4-8,11-12,15,20H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRWPNDKDDEURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)NC(C)C2=CN=C(C=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine typically involves multiple steps, starting with the preparation of the pyridine and pyrazole intermediates. The difluoromethyl group can be introduced through difluoromethylation reactions, which have seen significant advancements in recent years . These reactions often utilize difluoromethylation reagents and catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amine or alkane derivatives.
Scientific Research Applications
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Materials Science: The compound’s properties could be explored for applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The pyridine and pyrazole rings may also play a role in the compound’s overall activity by interacting with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine include other difluoromethylated pyridine and pyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a difluoromethyl group with a pyridine and pyrazole ring, which can impart distinct chemical and biological properties. This combination may result in enhanced stability, selectivity, and potency compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
